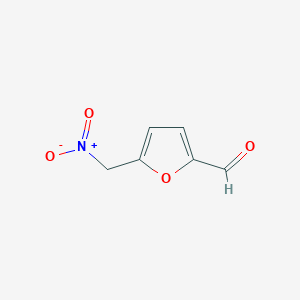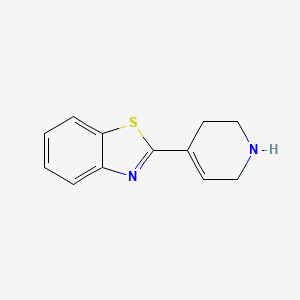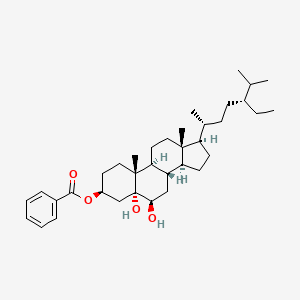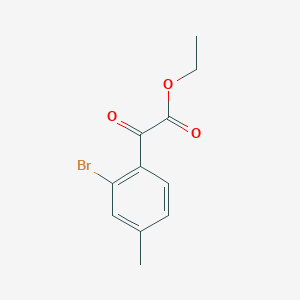
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromo-substituted quinoline ring, and a carbamate linkage, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromo group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the carbamate linkage. The final step involves the coupling of the intermediate with 2-(2-aminoethoxy)ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The bromoquinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The carbamate linkage may also play a role in modulating the compound’s activity by affecting its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
- Tert-butyl (8-bromoquinolin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1201844-75-8 |
|---|---|
Formule moléculaire |
C16H19BrN2O3 |
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-bromoquinolin-4-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-9-21-14-6-7-18-13-5-4-11(17)10-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Clé InChI |
SZTDRGNRQUREHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C2C=C(C=CC2=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)




![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)

